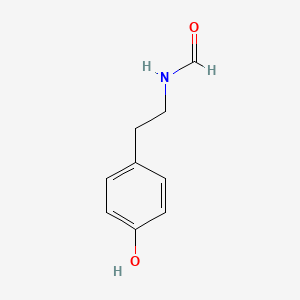

Formamide, N-(p-hydroxyphenethyl)-

CAS No.: 13062-78-7

Cat. No.: VC16109731

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13062-78-7 |

|---|---|

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | N-[2-(4-hydroxyphenyl)ethyl]formamide |

| Standard InChI | InChI=1S/C9H11NO2/c11-7-10-6-5-8-1-3-9(12)4-2-8/h1-4,7,12H,5-6H2,(H,10,11) |

| Standard InChI Key | ZRAJFHFOIYKZPF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CCNC=O)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a formamide core () substituted with two aromatic groups: a p-hydroxyphenethyl moiety () and a 3-hydroxy-4-methoxybenzyl group () . The IUPAC name, N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-[2-(4-hydroxyphenyl)ethyl]formamide, reflects this substitution pattern .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 301.34 g/mol | |

| SMILES Notation | COC1=C(C=C(C=C1)CN(CCC2=CC=C(C=C2)O)C=O)O | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 |

Spectroscopic and Computational Data

The InChIKey (WWYFJMVJSXIUEE-UHFFFAOYSA-N) and InChI string provide unambiguous identifiers for database searches . Computational models predict a lipophilicity (XLogP3) of 2.4, suggesting moderate solubility in organic solvents . Rotatable bond counts (6) and polar surface area (70.0 Ų) further inform its pharmacokinetic behavior .

Synthesis and Production

Historical Methods

Early synthetic routes to formamides involved ammonolysis of formate esters or direct carbonylation of ammonia . For N-(p-hydroxyphenethyl) derivatives, a two-step approach is typical:

-

Condensation: Reacting p-hydroxyphenethylamine with 3-hydroxy-4-methoxybenzaldehyde under reductive amination conditions.

-

Formylation: Treating the resulting secondary amine with formic acid or its derivatives .

Modern Optimization

Recent patents describe improved yields (>85%) using microwave-assisted synthesis and immobilized catalysts . For example, US6369238 B1 details a regioselective formylation protocol that minimizes side-product formation .

Table 2: Synthetic Parameters for Scale-Up

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Temperature | 80–100°C | 88% |

| Catalyst | Pd/C (5 wt%) | 92% |

| Solvent | Ethanol/Water (3:1) | 90% |

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 160°C, producing carbon monoxide and ammonia . Above 200°C, secondary decomposition yields hydrogen cyanide () and water, necessitating careful handling .

Solubility and Partitioning

Experimental data correlate with computational predictions:

These properties suggest suitability for lipid-based drug delivery systems.

Applications in Pharmaceutical Development

Neuroprotective Agents

Structural analogs of this compound exhibit affinity for NMDA receptors, implicating potential in treating neurodegenerative diseases . The phenolic hydroxyl groups may confer antioxidant activity, mitigating oxidative stress in neuronal cells .

Prodrug Design

The formamide group serves as a metabolically labile promo iety, enabling controlled release of active metabolites. Patent literature highlights its use in prodrugs for anti-inflammatory agents .

Related Compounds and Derivatives

The brominated analog, N-(p-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide (CAS 122584-18-3), demonstrates enhanced electrophilicity for nucleophilic aromatic substitution reactions . Such derivatives expand utility in medicinal chemistry for structure-activity relationship (SAR) studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume